2-(Benzylamino)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid
Description
2-(Benzylamino)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid is a structurally complex organic molecule featuring a propanoic acid backbone substituted with a benzylamino group and a carbamoyl linkage to a 2-(methoxycarbonyl)phenyl moiety. Its structural complexity positions it as a candidate for medicinal chemistry applications, particularly in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-(benzylamino)-4-(2-methoxycarbonylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-26-19(25)14-9-5-6-10-15(14)21-17(22)11-16(18(23)24)20-12-13-7-3-2-4-8-13/h2-10,16,20H,11-12H2,1H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEKTFUHXXCOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC(C(=O)O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylamino)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid typically involves the reaction of asparagine with benzyl chloride and 2-(methoxycarbonyl)phenylboronic acid under specific conditions. The reaction is often catalyzed by palladium in the presence of a base such as potassium carbonate. The reaction conditions include:
- Temperature: 80-100°C
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylamino)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
2-(Benzylamino)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Structural Variations and Functional Group Impacts
Impact of Substituents on Pharmacological Properties
- Methoxycarbonyl vs.
- Carbamoyl Linkage: The carbamoyl group in the target compound offers hydrogen-bond donor/acceptor sites, contrasting with ester or cyano groups in analogues (e.g., ), which may limit polar interactions .
- Aromatic Substitutions : Fluorophenyl () and nitrophenyl () substituents introduce electronegativity, altering charge distribution and receptor affinity compared to the target compound’s methoxycarbonylphenyl group .
Data Tables
Table 2: Comparative Physicochemical Properties
| Compound Name | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~374.38 | 2.1 | 3 | 6 |
| 3-{[(Benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid | 357.37 | 3.5 | 2 | 5 |
| Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate | 356.40 | 3.8 | 1 | 4 |
| 2-{[3-(Diethylamino)propyl]amino}-3-[(3-nitrophenyl)carbamoyl]propanoic acid | 397.44 | 1.9 | 4 | 8 |
Biological Activity
2-(Benzylamino)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid, often referred to as a derivative of amino acid compounds, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
- Molecular Formula : C18H20N2O4
- Molecular Weight : 336.36 g/mol
- IUPAC Name : (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid
The compound exhibits biological activity primarily through its interaction with various biological targets, including:
- Cyclooxygenases (COXs) : Inhibiting COX enzymes may reduce inflammation and pain.
- Matrix Metalloproteinases (MMPs) : These enzymes are involved in the degradation of extracellular matrix components, and their inhibition can have implications in cancer metastasis and tissue remodeling.
Anticancer Activity
Research indicates that derivatives similar to this compound show moderate anticancer activity. For instance, related compounds have demonstrated:
- Inhibition Rates : Between 1% to 23% growth inhibition across various tumor cell lines at a concentration of 10 μM .
- Mechanistic Insights : Structure-based design and molecular docking studies suggest that these compounds may act as dual-target inhibitors affecting both COXs and MMPs, which could be beneficial in cancer therapy .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Rat Paw Edema Model : Similar compounds exhibited significant anti-inflammatory effects, suggesting potential utility in treating inflammatory conditions .
- In Vitro Studies : The compound has been tested against various models to assess its efficacy in reducing inflammation markers.
Case Studies
Q & A
Basic: What are the recommended synthetic routes for 2-(Benzylamino)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid, and how can reaction conditions be optimized for yield and purity?
Answer:
Synthesis typically involves multi-step organic reactions, starting with protection of the benzylamino group (e.g., using benzyloxycarbonyl (Cbz) or Fmoc groups) to prevent unwanted side reactions. The carbamoyl linkage can be formed via coupling agents like EDC/HOBt or DCC. Methoxycarbonyl groups are introduced through esterification under acidic or basic conditions. Key optimization strategies include:
- Temperature control : Maintaining 0–4°C during coupling steps to minimize racemization .
- Catalyst selection : Palladium-based catalysts for selective deprotection of benzyl groups .
- Purification : Use of reverse-phase HPLC or recrystallization to achieve >95% purity .
- Scale-up : Continuous flow synthesis improves reproducibility for gram-scale production .
Basic: How should researchers characterize the structural and physicochemical properties of this compound?
Answer:
Essential characterization methods :
- Spectroscopy :
- Mass spectrometry (MS) : High-resolution ESI-MS for molecular weight validation (expected m/z: ~385.4 g/mol based on analogous structures ).
- X-ray crystallography : To resolve absolute configuration and intermolecular interactions .
- Thermal analysis : DSC/TGA to assess decomposition points (typically >200°C for similar carbamoyl derivatives ).
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Contradictions often arise from variations in:
- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.5) impacts ionization of the carboxylic acid group, altering cell permeability .
- Purity thresholds : Impurities >5% (e.g., unreacted intermediates) can skew IC₅₀ values. Validate purity via HPLC and orthogonal methods (e.g., LC-MS) .
- Cellular models : Primary cells vs. immortalized lines may express differing target receptor levels. Use siRNA knockdown or CRISPR-edited controls to confirm target specificity .
- DMSO solubility : Precipitation at >0.1% v/v in cell culture can lead to false negatives. Pre-test solubility via dynamic light scattering (DLS) .
Advanced: What strategies can enhance the compound’s stability and bioavailability for in vivo studies?
Answer:
- Prodrug design : Convert the carboxylic acid to a methyl ester (hydrolyzed in vivo by esterases) to improve membrane permeability .
- Salt formation : Sodium or lysine salts enhance aqueous solubility (test via shake-flask method in PBS pH 7.4) .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size: 100–200 nm, PDI <0.2) for sustained release .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots; modify susceptible sites (e.g., fluorination of benzyl group) .
Structure-Activity Relationship (SAR): How do modifications to the benzylamino or carbamoyl groups affect target binding affinity?
Answer:
Data Interpretation: How can computational docking studies be validated experimentally for this compound?
Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized target proteins (e.g., KD < 100 nM confirms high affinity predicted in silico) .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy (ΔH) and entropy (ΔS) changes to validate docking-predposed binding modes .
- Alanine scanning mutagenesis : Replace key receptor residues (e.g., Arg158Ala) to test if binding affinity drops as predicted by computational models .
- Cryo-EM/X-ray co-crystallization : Resolve ligand-receptor complexes at <3.0 Å resolution to confirm docking poses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
